2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Overview
Description
2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a complex organic compound characterized by its unique structure, which includes a pyrroloisoindole core with hydroxypropyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves the reaction of pyromellitic dianhydride with 3-aminopropanol under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imide, followed by cyclization to form the pyrroloisoindole core. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the process is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl groups can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypropyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
- 2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Uniqueness
Compared to similar compounds, 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is unique due to the presence of hydroxypropyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and specific interactions with other molecules .
Properties
IUPAC Name |
2,6-bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-5-1-3-17-13(21)9-7-11-12(8-10(9)14(17)22)16(24)18(15(11)23)4-2-6-20/h7-8,19-20H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMAVLURMSVYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)N(C3=O)CCCO)C(=O)N(C2=O)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13111-78-9 | |
Record name | 2,6-BIS-(3-HYDROXY-PROPYL)-PYRROLO(3,4-F)ISOINDOLE-1,3,5,7-TETRAONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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